

"2-(Difluoroacetyl)cyclohexanone" solubility and stability

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Compound of Interest

Compound Name: 2-(Difluoroacetyl)cyclohexanone

CAS No.: 149894-28-0

Cat. No.: B114799

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Executive Summary

2-(Difluoroacetyl)cyclohexanone is a specialized fluorinated

-diketone intermediate used primarily in the synthesis of bioactive heterocycles, such as fluorinated pyrazoles and isoxazoles. Its utility stems from the bioisosteric properties of the difluoromethyl (

) group, which modulates lipophilicity (

) and metabolic stability in drug candidates.

However, the introduction of the electron-withdrawing fluorine atoms significantly alters its physicochemical profile compared to its non-fluorinated parent, 2-acetylcyclohexanone. This guide details the critical solubility parameters, stability concerns (specifically hydration and hydrolytic cleavage), and handling protocols required to maintain reagent integrity.

Chemical Identity & Physicochemical Properties

The compound exists in a dynamic equilibrium between keto and enol tautomers.^{[1][2]} The presence of the

-difluoro group exerts a strong inductive effect (

), which influences both acidity and tautomeric preference.

- IUPAC Name: 2-(2,2-Difluoroacetyl)cyclohexanone[3]
- Molecular Formula:
- Molecular Weight: 176.16 g/mol
- Key Functional Groups: Cyclic ketone, exocyclic difluoromethyl ketone, acidic -methine.

Tautomeric Equilibrium

Unlike non-fluorinated

-diketones, the electron-withdrawing nature of the

group stabilizes the enol form through enhanced intramolecular hydrogen bonding and increased acidity of the enolic proton.

- Keto Form: Dominant in polar, hydrogen-bond-accepting solvents (e.g., DMSO).
- Enol Form: Dominant in non-polar solvents (e.g.,
Toluene) and the solid state, stabilized by a 6-membered chelate ring.

Solubility Profile

The solubility of **2-(Difluoroacetyl)cyclohexanone** is dictated by its lipophilic cyclohexyl ring and the polar, ionizable

-diketone core.

Solvent Compatibility Table

Solvent Class	Representative Solvents	Solubility Rating	Notes
Chlorinated	Dichloromethane (DCM), Chloroform	High (>100 mg/mL)	Preferred for synthesis and NMR analysis. Favors enol tautomer.
Polar Aprotic	THF, Ethyl Acetate, Acetonitrile	High (>50 mg/mL)	Good for reactions. THF may coordinate, shifting tautomeric equilibrium.
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate	Caution: Potential for hemiacetal formation at the electron-deficient -carbonyl.
Non-Polar	Hexanes, Toluene	Moderate to Low	Soluble hot; often used for recrystallization.
Aqueous	Water, PBS Buffer	Low / Reactive	Poor solubility. High risk of hydration (gem-diol formation).

Critical Phenomenon: Hydration

The carbonyl carbon adjacent to the difluoromethyl group is highly electrophilic. In the presence of water, it readily forms a gem-diol (hydrate). This is a reversible equilibrium but can complicate stoichiometry and purification.

- Observation: An oil that solidifies or changes viscosity upon exposure to humid air often indicates hydrate formation.

Stability & Reactivity

Chemical Stability

- **Hydrolytic Instability (Base Sensitivity):** The bond between the difluoroacetyl group and the cyclohexanone ring is susceptible to cleavage under basic conditions (retro-Claisen type fragmentation), releasing difluoroacetate.
 - **Recommendation:** Avoid strong aqueous bases (NaOH, KOH) unless part of a specific deprotection/rearrangement strategy. Use mild bases (Carbonates, Pyridine) for deprotonation.
- **Acid Stability:** Generally stable in mild acid. Strong acids may catalyze tautomerization or dehydration.

Thermal Stability

- Fluorinated

-diketones are generally thermally stable up to $\sim 100^{\circ}\text{C}$. However, prolonged heating can lead to polymerization or defluorination in the presence of Lewis acids.

Storage Conditions

- **Temperature:** Store at -20°C for long-term stability.
- **Atmosphere:** Hygroscopic. Must be stored under Argon or Nitrogen to prevent hydration.
- **Container:** Glass or Teflon-lined containers. Avoid metal containers that may corrode due to trace HF formation over time.

Experimental Protocols

Protocol A: Dissolution & Handling

- **Objective:** Prepare a stock solution without inducing hydration.
- **Equilibrate:** Allow the sealed vial to reach room temperature before opening (prevents condensation).
- **Solvent Choice:** Use Anhydrous DCM or Anhydrous THF.
- **Dissolution:** Add solvent under an inert atmosphere (

). Vortex gently.

- Verification: Check

-NMR. A single singlet (or split signal due to tautomers) around -120 to -130 ppm indicates purity. New signals shifted upfield suggest hydration.

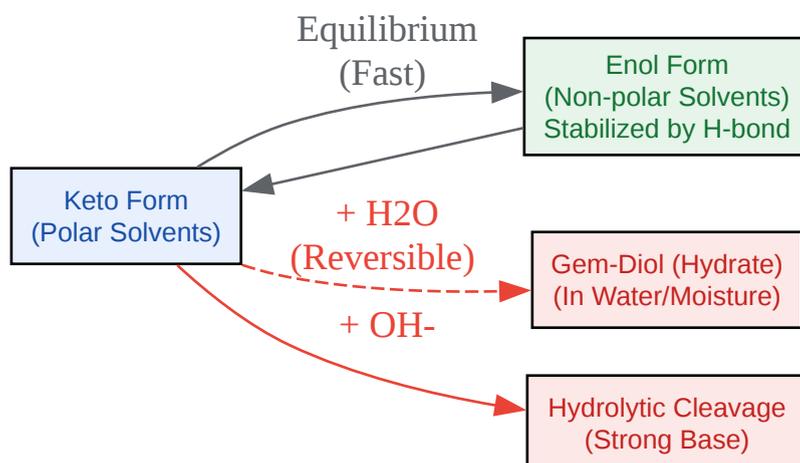
Protocol B: Synthesis of Fluorinated Pyrazoles

- Context: Reaction with Hydrazine (Wolff-Kishner / Cyclization).
- Setup: Dissolve **2-(Difluoroacetyl)cyclohexanone** (1.0 equiv) in Ethanol.
- Reagent: Add Hydrazine Hydrate (1.1 equiv) dropwise at 0°C.
- Reaction: Stir at room temperature for 1 hour, then reflux for 2-4 hours.
- Workup: Evaporate solvent. The product (a bicyclic fluorinated pyrazole) usually precipitates or can be extracted with DCM.
- Note: The regioselectivity is controlled by the higher electrophilicity of the
-carbonyl.

Visualizations

Diagram 1: Tautomerism & Reactivity Landscape

This diagram illustrates the equilibrium states and the primary degradation pathway (Hydration).

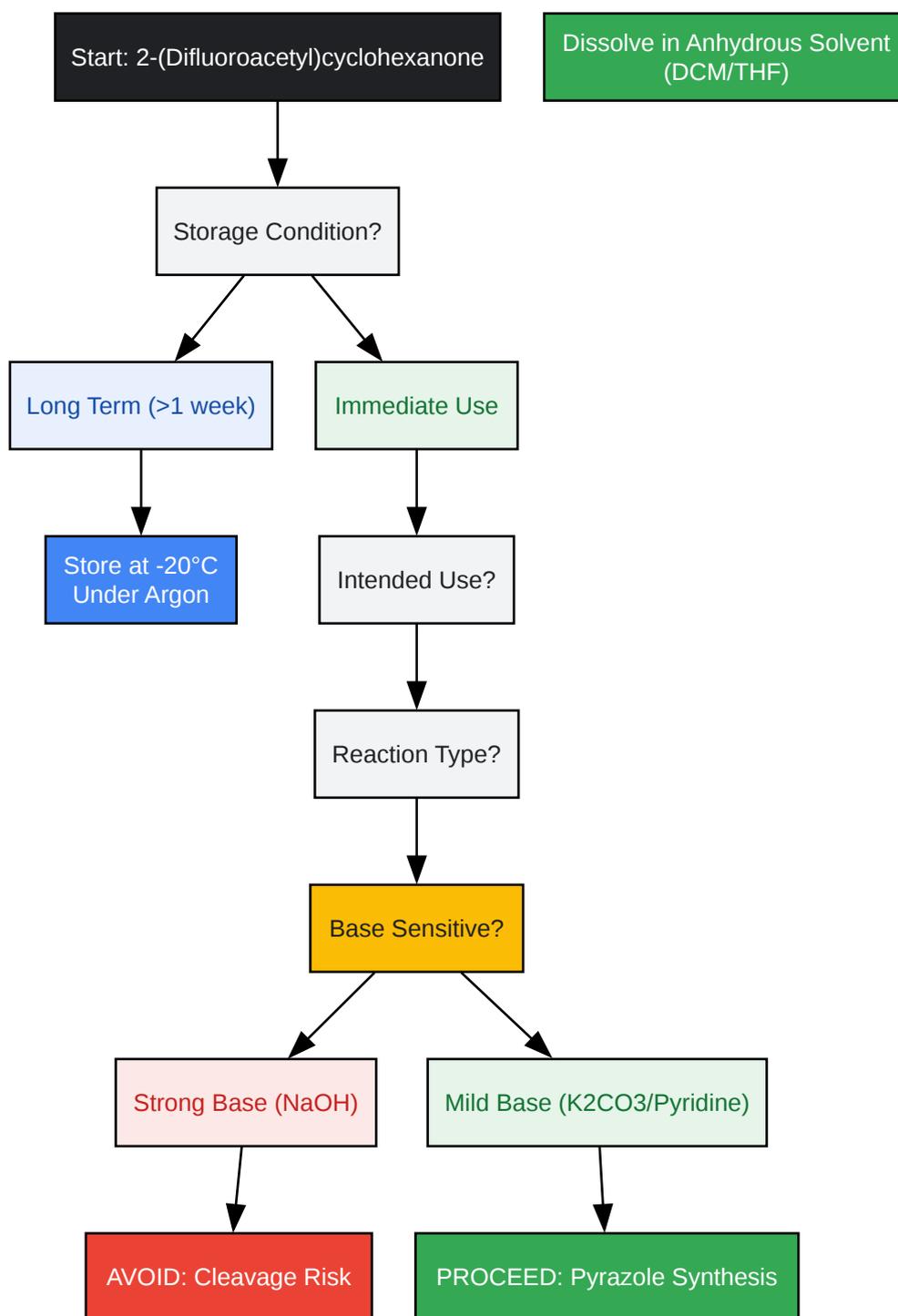


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Caption: The dynamic equilibrium of **2-(Difluoroacetyl)cyclohexanone**. Note the susceptibility of the keto form to hydration and basic cleavage.

Diagram 2: Handling Decision Tree

A logical workflow for selecting the correct storage and usage parameters.



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Caption: Operational decision tree for storage and experimental planning to minimize degradation.

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